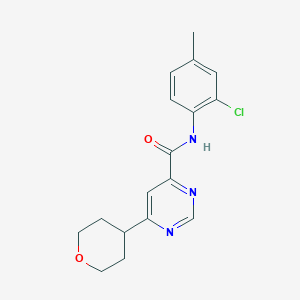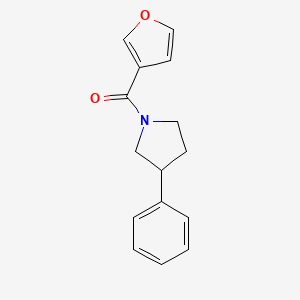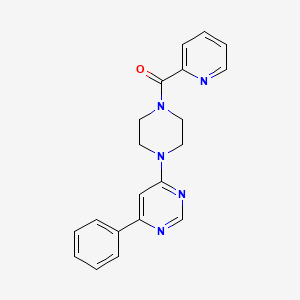
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CMOP, is a pyrimidine-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of medicine and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting certain enzymes in the body, including topoisomerase II, which is involved in DNA replication, and dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the disruption of cell growth and division, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has also been shown to inhibit certain enzymes in the body, making it a potential candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments include its relatively simple synthesis method, its ability to inhibit certain enzymes in the body, and its potential applications in various fields of research. However, its limitations include the lack of understanding of its mechanism of action, as well as its potential toxicity and side effects.
Future Directions
There are several future directions for the research and development of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields of research. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its effectiveness in treating various diseases and disorders.
In conclusion, this compound, or this compound, is a pyrimidine-based compound that has shown promising results in various studies. Its potential applications in scientific research make it a subject of interest for researchers in the field of medicine and pharmaceuticals. Further studies are needed to fully understand its mechanism of action, as well as its potential applications and limitations.
Synthesis Methods
The synthesis of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with oxan-4-ol to form 2-chloro-4-methylphenyl oxan-4-yl methanone. This intermediate is then reacted with guanidine to form this compound. The synthesis method of this compound is relatively simple, making it easy to produce in large quantities.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, it has also been studied for its anti-inflammatory, anti-viral, and anti-bacterial properties. Its ability to inhibit certain enzymes in the body has also made it a subject of interest for researchers studying metabolic disorders.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-2-3-14(13(18)8-11)21-17(22)16-9-15(19-10-20-16)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKFLVMZRSYBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2805002.png)

![N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805004.png)
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2805005.png)
![2-[2-(2-Hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2805008.png)

![1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2805011.png)

![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)